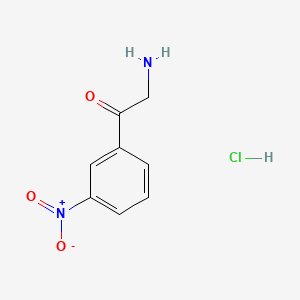

3-Nitrophenacylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

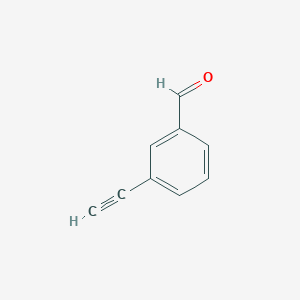

Molecular Structure Analysis

The molecular formula of 3-Nitrophenacylamine hydrochloride is C8H9ClN2O3 . The molecular weight is 216.62 g/mol .Physical And Chemical Properties Analysis

3-Nitrophenacylamine hydrochloride is a crystalline solid. The molecular weight is 216.62 g/mol . More research is needed to provide a detailed physical and chemical properties analysis.Scientific Research Applications

Water Treatment and Disinfection By-products

Nitrosamines, including those potentially formed from 3-Nitrophenacylamine hydrochloride, are a class of emerging disinfection by-products (DBPs) in water treatment. These compounds, highly carcinogenic, pose a significant concern for drinking water supplies. Research shows that various nitrogenous organic compounds can be precursors for both carbonated DBPs (C-DBPs) and nitrogenated DBPs (N-DBPs) when treated with chloramination or chlorine. This has implications for the safety and quality of treated water (Chang, Chen, & Wang, 2011).

Medical Imaging and Tumor Analysis

Nitroxide radicals, potentially including derivatives of 3-Nitrophenacylamine hydrochloride, have been identified as valuable for magnetic resonance imaging (MRI) and electron paramagnetic resonance imaging (EPRI). These substances, originally recognized as in vivo radioprotectors, can provide functional image contrast in MRI, offering insights into tissue redox status and potentially aiding in tumor analysis and treatment (Matsumoto et al., 2006).

Neurotransmitter Release Studies

Hydroxylamine, a related compound to 3-Nitrophenacylamine hydrochloride, has been studied for its role in neurotransmitter release from rat hippocampal slices. This research offers potential insights into the mechanisms of neurotransmitter modulation and its implications in various neurological conditions (Lonart, Wang, & Johnson, 1992).

Pathway Analysis in Bacterial Degradation

3-Nitrophenacylamine hydrochloride derivatives are involved in the bacterial degradation pathways of specific pollutants. Research on Ralstonia eutropha JMP134, a bacterium, reveals the enzyme-mediated conversion processes, which are crucial in understanding bioremediation and pollutant degradation (Schenzle, Lenke, Spain, & Knackmuss, 1999).

Polymer Catalysis

Optically active polymers containing derivatives of 3-Nitrophenacylamine hydrochloride have been used as catalysts for esterolysis reactions. Such research is vital for the development of new materials and chemical processes (Aglietto, Ranucci, Ruggeri, & Gianni, 1985).

Kinetics of Hydroxylamine Reactions

The study of the kinetics of reactions involving hydroxylamine, a compound related to 3-Nitrophenacylamine hydrochloride, provides essential insights into various chemical processes. This includes its reaction with nitrous and nitric acids, offering fundamental knowledge about reaction mechanisms and product distribution (Bennett, Brown, Maya, & Posey, 1982).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-1-(3-nitrophenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-2-1-3-7(4-6)10(12)13;/h1-4H,5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFUJSROKAAPJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379005 |

Source

|

| Record name | 3-Nitrophenacylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrophenacylamine hydrochloride | |

CAS RN |

36765-84-1 |

Source

|

| Record name | 3-Nitrophenacylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)